Product packaging for Oxidoboron(Cat. No.:CAS No. 12505-77-0)

Oxidoboron

Cat. No.: B1241728
CAS No.: 12505-77-0
M. Wt: 26.81 g/mol
InChI Key: MOWNZPNSYMGTMD-UHFFFAOYSA-N
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Description

Conceptual Frameworks of Boron-Oxygen Linkages in Chemical Theory

Boron-oxygen linkages are fundamental to a wide range of inorganic and organic boron compounds. In chemical theory, the nature of these bonds can vary significantly, from single (B-O) to formal double (B=O) and even triple (B≡O) bonds, depending on the molecular environment and coordination of the boron atom. rsc.org Boron's electron deficiency, having only three valence electrons, plays a crucial role in its bonding behavior, often leading to the formation of electron-deficient bonds or acceptance of electron density from oxygen atoms. libretexts.org

Theoretical studies employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are essential for understanding the nuances of boron-oxygen bonding. nih.govnih.gov These computational approaches help to characterize bond lengths, bond orders, and electron distribution within molecules containing B-O linkages. For instance, computational studies have explored the possibility of multiple bonding between boron and oxygen, even in complex molecular frameworks. rsc.orgnih.govnih.gov

Recent computational analysis using Quantum Chemical Topology, specifically the Electron Localisation Function (ELF), has presented a different perspective on bonding in BO, suggesting that multiple bonds might not be present in the way described by traditional molecular orbital theory for B-O bonds, in contrast to B-B, B-C, and B-N bonds. canterbury.ac.uk This highlights the ongoing evolution of theoretical frameworks used to describe bonding in boron compounds.

Historical Context of Oxidoboron Species Research

The investigation into this compound species has a history spanning several decades. Boron monoxide with the empirical formula BO was first reported in 1940, with a modified synthesis procedure published in 1955, typically formed by the thermal condensation of tetrahydroxydiboron (B82485). osti.govazom.comameslab.govwikipedia.orgresearchgate.net However, the exact structure of the resulting material remained elusive for a significant period due to the technological limitations of the time and the material's hard and brittle nature. osti.govazom.comameslab.govresearchgate.net

Early spectroscopic studies, such as the investigation of the band spectrum of boron monoxide in the 1930s, provided insights into the vibrational and electronic energy levels of the BO molecule and helped confirm its identity, distinguishing it from similar species like boron nitride (BN). aps.org These early studies also observed isotopic effects, providing valuable data for understanding the molecular properties. aps.org

Despite these early investigations, the precise structural arrangement of boron and oxygen atoms in solid boron monoxide remained a subject of debate, with various molecular, 1D, 2D, and 3D polymeric structures being suggested over the years. osti.govwikipedia.orgchemistryviews.org

Paradigmatic Shifts in Understanding Boron Monoxide (BO) and its Cation (BO⁺)

Significant paradigmatic shifts in the understanding of boron monoxide (BO) and its cation (BO⁺) have occurred with the advent of advanced experimental techniques and computational methods. For decades, the solid material with the empirical formula BO lacked a definitive structural characterization. osti.govazom.comameslab.govwikipedia.orgresearchgate.net

Recent research, particularly utilizing advanced solid-state ¹¹B NMR experiments and powder diffraction data, has provided compelling evidence for the structure of solid boron monoxide. osti.govameslab.govresearchgate.netchemistryviews.orgameslab.gov These studies suggest that the material is likely two-dimensional, composed of planar, locally D₂h-symmetrical O₂B–BO₂ units that organize into larger B₄O₂ rings. osti.govresearchgate.netchemistryviews.org These B₄O₂ rings then form two-dimensional layers with a random stacking pattern. osti.govresearchgate.netchemistryviews.org This experimental finding aligns with earlier density functional theory (DFT) studies that had predicted B₄O₂-based structures to be the most stable. osti.govresearchgate.net

The gaseous boron monoxide radical (BO) is a diatomic species known to be isoelectronic with the cyano (CN) radical and the ethynyl (B1212043) (CCH) radical, sharing characteristics like high bond strengths and similar chemical reactivities. acs.orgresearchgate.net Gas-phase reactions involving the BO radical have been investigated using techniques like crossed molecular beams, revealing insights into its reactivity with hydrocarbons and the formation of organoboron compounds. acs.orgresearchgate.netnih.govnih.govrsc.org These studies have shown that BO can undergo facile and exoergic reactions, often proceeding via complex-forming reaction dynamics. acs.orgnih.govnih.govrsc.org

The boron monoxide cation (BO⁺) is another this compound species of interest. It is classified as a boron oxide and has been studied computationally and spectroscopically. nih.govarxiv.org Research into BO⁺ contributes to a broader understanding of the ionization behavior and electronic structure of boron-oxygen species. Its presence and behavior are also relevant in contexts such as stellar spectra. arxiv.org

The combination of sophisticated experimental techniques, such as advanced NMR and powder diffraction, with high-level computational calculations has been crucial in resolving the long-standing mystery surrounding the structure of solid boron monoxide and in elucidating the reactivity of the gaseous BO radical and the properties of the BO⁺ cation. This represents a significant advancement in the understanding of these fundamental this compound species.

Data Tables

While extensive quantitative data for all aspects of this compound species are vast and spread across numerous studies, representative data points from the research can illustrate some key properties and findings.

PropertySpecies (Context)ValueMethod/Source
Molecular WeightBO26.81 g/mol PubChem nih.gov
Enthalpy of Formation (298.15K)BO (Gas Phase)9.81 ± 11.00 kJ mol⁻¹Gurvich (via CCCBDB) nist.gov
Entropy (298.15K)BO (Gas Phase)203.47 ± 0.04 J K⁻¹ mol⁻¹Gurvich (via CCCBDB) nist.gov
B-O Bond Length (Experimental)BO (Gas Phase, re)1.205 ÅHuber/Herzberg (via CCCBDB) nist.gov
B-O Bond Length (Calculated)H-B≡O (Gas Phase, LDA)1.202 ÅDFT Calculation nih.gov
B-O Bond Length (Calculated)H-B≡O (Gas Phase, B3LYP)1.203 - 1.205 Å (Basis set dependent)DFT Calculation nih.gov
B-O Bond Length (Calculated)O₂B–BO₂ unit (Solid BO, DFT)~1.396 - 1.400 Å (MP2/cc-pVDZ)Computational Study nih.gov
¹¹B MAS NMR ResonanceSolid BO (synthesized at 200°C)~25 ppmSolid-state NMR osti.govameslab.gov
¹¹B MAS NMR ResonanceB₂O₃ (present as separate phase)Higher shift (at 300°C and above)Solid-state NMR osti.govameslab.gov
Binding EnergyBO~8.4 eVAb initio study arxiv.org

Detailed Research Findings

Recent detailed research has significantly advanced the understanding of this compound species. The structural determination of solid boron monoxide, a problem that persisted for over 80 years, highlights the power of modern analytical techniques. ameslab.gov Researchers synthesized boron monoxide by heating tetrahydroxydiboron at various temperatures (200-700 °C). osti.govchemistryviews.org Using a combination of solid-state ¹¹B NMR spectroscopy, including techniques like MAS, MQMAS, and correlation experiments, and X-ray powder diffraction, they were able to deduce the structural arrangement. osti.govchemistryviews.orgameslab.gov The ¹¹B NMR spectra showed distinct resonances for BO and, at higher synthesis temperatures, for B₂O₃, indicating the presence of separate phases. osti.govchemistryviews.orgameslab.gov Analysis of the NMR data, supported by density functional theory (DFT) calculations, suggested a two-dimensional structure composed of O₂B–BO₂ units. osti.govchemistryviews.org Further analysis, particularly using TQ/SQ correlation spectra, favored a structure based on B₄O₂ rings. chemistryviews.org Powder diffraction data confirmed that these layers stack in a random pattern. osti.govresearchgate.netchemistryviews.org

In the gas phase, studies on the reactivity of the BO radical have provided insights into its potential in synthesizing organoboron compounds. Crossed molecular beam experiments have demonstrated that BO reacts with hydrocarbons like benzene (B151609), allene (B1206475), and methylacetylene through complex-forming mechanisms, leading to the formation of new carbon-boron bonds and the elimination of hydrogen atoms or methyl groups. acs.orgresearchgate.netnih.govnih.govrsc.org These reactions are often found to be exoergic and can proceed without significant entrance barriers. acs.orgnih.govnih.govrsc.org For instance, the reaction of BO with benzene can form phenyl oxoborane (C₆H₅BO) via a radical substitution mechanism. acs.org Similarly, reactions with allene and methylacetylene have been shown to produce boronylallene and 1-propynyl boron monoxide, respectively. nih.govrsc.org These gas-phase studies are crucial for understanding the fundamental reactivity of the BO radical, which is otherwise highly reactive and typically exists in condensed phases in oligomeric forms. researchgate.net

Theoretical investigations continue to explore the nature of boron-oxygen multiple bonds, particularly in stabilized or transient species. While the concept of a B≡O triple bond has been considered in theoretical models of simple molecules like H-B≡O, the degree of multiple bond character can be influenced by the molecular environment and coordination. rsc.orgnih.govnih.gov Computational studies on coordinated oxoboranes have indicated that the boron-oxygen functionality can retain considerable double bond character when stabilized by Lewis acids. acs.org

Research into the boron monoxide cation (BO⁺) contributes to the understanding of the electronic structure and stability of charged this compound species. Theoretical studies have explored the electronic structure of neutral, cationic, and anionic boron oxide species, providing a comprehensive view of their properties. arxiv.org The detection and analysis of BO⁺ in different environments, such as astrophysical settings, further underscore the importance of understanding its fundamental characteristics. arxiv.org

These detailed research findings highlight the complexity and continuing exploration of this compound chemistry, moving from the structural determination of bulk materials to the intricate reaction dynamics of transient gas-phase species and the theoretical description of their bonding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BO B1241728 Oxidoboron CAS No. 12505-77-0

Properties

IUPAC Name

oxoboron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO/c1-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNZPNSYMGTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1303-86-2 (Parent)
Record name Boron monoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

26.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12505-77-0, 54566-73-3
Record name Boron oxide (BO)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12505-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Boron monoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron oxide
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Record name MONOBORON MONOXIDE
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Theoretical and Computational Chemistry of Oxidoboron Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding in Oxidoboron Species

Quantum mechanical methods are essential for describing the electronic structure and bonding within this compound species. These approaches provide a framework for calculating molecular properties from first principles.

Ab Initio and Density Functional Theory (DFT) Applications for Molecular Description

Ab initio and Density Functional Theory (DFT) methods are widely used to study the molecular and electronic structure of this compound species. Ab initio methods, derived directly from quantum mechanical principles without empirical parameters, can provide highly accurate descriptions of electronic properties. ukm.mydtic.mil DFT, on the other hand, approximates the electronic structure based on the electron density, offering a computationally less expensive alternative that is often suitable for larger systems or more complex calculations. ukm.myresearchgate.net

These methods have been applied to calculate various properties of this compound, such as potential energy curves, spectroscopic parameters, and bond dissociation energies. nih.govrsc.org For instance, accurate calculations of spectroscopic properties for various electronic states of the BO radical have been performed using ab initio methods, including the consideration of spin-orbit coupling effects. nih.gov DFT calculations have also been employed to investigate the structure and bonding in molecules containing boron-oxygen units. nih.govnih.gov The Born-Oppenheimer approximation is a fundamental concept in these calculations, separating the motion of the much heavier nuclei from that of the electrons. grandinetti.orgumd.edu

Elucidation of Boron-Oxygen Multiple Bonding Character

The nature of the boron-oxygen bond in this compound species is a key area of computational investigation. Studies have explored the possibility of multiple bonding between boron and oxygen atoms. Computational results, including analyses of bond lengths, orbital compositions, and bond orders, have been used to characterize the degree of multiple bond character. nih.govnih.gov

For example, computational studies on molecules containing the HN=CH−CH=CH−NH−BO moiety have indicated that the boron-oxygen bond can exhibit significant triple bond character, similar to that found in H-B≡O and H₂N-B≡O. nih.govnih.gov In contrast, related cyclic structures have shown boron-oxygen bonds with significant double bond character. nih.govnih.gov The stabilization of unusual boron species, including those with boron-oxygen multiple bonds, through coordination to metal centers has also been explored computationally and experimentally. acs.org Fleeting gas-phase species like Au₂B≡O⁻ have been found to possess a B≡O bond with strength comparable to the triple bonds in isoelectronic CN⁻ and CO complexes. acs.org

Topological Analysis of Electron Density (QTAIM) and Natural Bonding Orbital (NBO) Studies

Topological analysis of electron density, particularly the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bonding Orbital (NBO) analysis are valuable tools for dissecting the nature of chemical bonds in this compound systems. researchgate.netwikipedia.org

QTAIM analyzes the electron density distribution to identify critical points, bond paths, and atomic basins, providing insights into the presence and nature of chemical interactions. researchgate.netwiley-vch.deuobaghdad.edu.iq This method allows for the topological characterization of chemical bonds through parameters such as the electron density at the bond critical point (BCP) and the Laplacian of the electron density. researchgate.netuobaghdad.edu.iqresearchgate.net

NBO analysis transforms the molecular wavefunction into localized orbitals corresponding to Lewis-like bonding patterns (bonds and lone pairs) and non-Lewis interactions (delocalization effects). wikipedia.orgresearchgate.netuni-muenchen.de This approach helps in understanding charge distribution, hybridization, and donor-acceptor interactions within a molecule. researchgate.netuni-muenchen.de Both QTAIM and NBO analyses have been applied to boron-containing compounds to understand the nature of boron-element bonds and electron delocalization. researchgate.netacs.orgacs.orgconicet.gov.ar For instance, NBO and AIM analyses have supported the strong covalent bonding observed in noble gas complexes with BO⁺ species. acs.orgfigshare.com

Computational Studies on the Energetics and Reactivity of this compound Architectures

Computational methods are also employed to investigate the energetics and reactivity of this compound species and related architectures, providing predictions about their stability, reaction pathways, and the feasibility of synthesizing novel compounds.

Prediction of Novel this compound Compounds and Isomers

Computational chemistry plays a significant role in predicting the existence and stability of novel this compound compounds and their isomers. By exploring potential energy surfaces and calculating the relative energies of different structures, theoretical studies can identify potentially stable or metastable species. reddit.com

Studies have theoretically predicted the stability of novel compounds containing boron-oxygen units or where this compound acts as a ligand. For example, computational investigations have explored the stability of noble gas complexes with BO⁺, predicting exceptionally strong noble gas-boron bonds and suggesting the potential for their synthesis and characterization. acs.orgfigshare.com The prediction of novel boron oxides with specific structural and electronic properties for applications such as nonlinear optics also relies heavily on computational approaches. uspex-team.org

Energy Decomposition Analysis (EDA) in this compound Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. scm.comnih.govsoton.ac.ukchemrxiv.org This analysis provides a deeper understanding of the forces contributing to chemical bonding and interactions.

EDA has been applied to systems involving boron, including interactions where this compound species are involved or where boron forms bonds with other elements. For instance, EDA, often combined with methods like Natural Orbitals for Chemical Valence (NOCV), has been used to analyze the nature of bonding in complexes, including those with noble gas-boron bonds, identifying the dominant contributions to the interaction energy, such as sigma-electron donation. acs.orgfigshare.com This type of analysis helps to elucidate the nature of donor-acceptor interactions and the relative importance of different energetic terms in stabilizing a molecular system. researchgate.netacs.orgfigshare.comscm.com

Intermolecular Interactions and Solvation Effects on this compound Reactivity

Computational chemistry provides tools for understanding the physics and chemistry of intermolecular interactions and their influence on chemical reactivity. pnnl.gov These methods can reliably reproduce experimental observables and extend the understanding of chemical reactivity from the molecular scale to collective phenomena. pnnl.gov Solvation effects, which arise from the interaction of a solute with the surrounding solvent molecules, can significantly alter chemical reactivity and molecular dissociation or association. nih.gov The selection of the appropriate solvent can be critical for the success of a chemical process, particularly in cases exhibiting non-linear behavior in solution. nih.gov

Computational approaches, such as those employing quantum chemical calculations and molecular simulations, are utilized to study solvation structure and the factors controlling solvation energies at interfaces. pnnl.gov The analysis of the electrostatic potential of a molecular surface, for instance, can help detect sites of intermolecular interactions. scirp.org An increase in solvent polarity can shift intermolecular interactions from weak Van der Waals forces to stronger interactions like hydrogen bonding. nih.gov While general computational methods for studying intermolecular interactions and solvation effects are well-established pnnl.govnih.govscirp.orgkaust.edu.sa, specific detailed research findings focusing solely on the intermolecular interactions and solvation effects on the reactivity of the neutral this compound (BO) radical were not prominently found in the provided search results. However, these computational techniques are applicable to studying such effects on species like this compound, providing insights into how different environments might influence its behavior and potential reaction pathways.

Noble Gas Chemistry with this compound Cation (BO+)

The this compound cation (BO+) has shown a remarkable ability to interact with noble gases (Ng), leading to the theoretical prediction of stable noble gas-oxidoboron adducts, NgBO+. researchgate.netresearchgate.netnih.gov This area represents a significant development in noble gas chemistry, traditionally characterized by the inertness of these elements. mdpi.comresearchgate.net

Theoretical Models for Noble Gas-Oxidoboron Adduct Formation

Theoretical and computational methods have been extensively employed to investigate the formation and stability of NgBO+ complexes. Various ab initio based quantum chemical methods have been used for these studies. researchgate.netresearchgate.netnih.gov Density Functional Theory (DFT) and high-level coupled-cluster methods like CCSD(T) are among the approaches utilized to calculate the structures, stabilities, and bonding characteristics of these adducts. rsc.org

Mechanistic Understanding of Superstrong Noble Gas-Boron Bonds

Computational studies have revealed that noble gas atoms form exceptionally strong bonds with BO+ species in the predicted NgBO+ complexes. researchgate.netresearchgate.netnih.gov These interactions are characterized by remarkably high Ng-B dissociation energies. For the series from Helium to Radon (He-Rn), the calculated dissociation energies range from 138.0 to 462.2 kJ mol⁻¹. researchgate.netresearchgate.netnih.gov This range represents some of the highest ever reported Ng-B binding energies for cationic species. researchgate.netnih.gov

Accompanying these high binding energies are Ng-B bond lengths that are significantly shorter than typical covalent limits. researchgate.netresearchgate.netnih.gov This combination of high dissociation energy and short bond length is indicative of a strong chemical interaction, moving beyond typical weak noble gas interactions. researchgate.netresearchgate.netnih.gov

Mechanistic Elucidation of Oxidoboron Reactivity and Transformations

Fundamental Reaction Pathways Involving Oxidoboron Species

This compound (BO) is a highly reactive species involved in various chemical transformations. Its radical nature, being isoelectronic with the cyano (CN) radical, dictates many of its reaction pathways ontosight.airesearchgate.net. One fundamental reaction pathway involves dimerization to form B₂O₂ ontosight.ai. Further reactions can lead to higher boron oxides ontosight.ai.

This compound also participates in oxidation reactions. Studies have investigated the reactions of BO with species like O₂ and H₂ colab.ws. The oxidation reactions of BO are reported to be fast at combustion temperatures and proceed via O-atom transfer colab.ws. Specifically, the reaction of BO + O₂ proceeds through complex formation followed by rapid decomposition of the complex colab.ws. The reaction of BO + H₂ proceeds via direct H-atom transfer colab.ws.

Boron-centered radicals, which can be generated oxidatively in species like carboranes, are shown to be reactive substrates in reactions with oxygen-based radicals, dichalcogenides, and N-heterocycles, leading to the formation of B-O, B-S, B-Se, B-Te, and B-C bonds chemrxiv.org. While this research focuses on boron-centered radicals within carboranes, it highlights the potential for boron radicals, including this compound, to engage in diverse bond-forming reactions with various heteroatoms and carbon.

Kinetic Studies on this compound-Mediated Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of this compound-mediated transformations. These studies involve determining how quickly reactants are consumed and products are formed, and how these rates are affected by factors such as temperature and concentration savemyexams.com.

Experimental Methodologies for Reaction Rate Determination

Experimentally determining reaction rates for species like this compound, which can be highly reactive and short-lived, often requires specialized techniques. General methods for measuring reaction rates involve monitoring a property that changes over time, such as concentration, color, mass, or volume savemyexams.com.

Techniques for measuring reaction rates include continuous flow methods, which allow for monitoring reaction progress at discrete time points, and stopped-flow techniques, suitable for evaluating solution-based kinetics on a milliseconds timescale libretexts.org. Spectrophotometry can be used if a reactant or product absorbs light, allowing for the measurement of concentration changes over time libretexts.org. Other methods include monitoring gas production or mass loss savemyexams.com.

For fast reactions, relaxation methods can be employed libretexts.org. Quenching is a technique used to stop a reaction at specific time intervals, often by adding a reagent to neutralize a reactant or rapidly cooling the reaction mixture, allowing for analysis of the reaction composition at that point crunchchemistry.co.uk. The initial rate method and continuous monitoring method are two main practical approaches to measuring reaction rates youtube.com.

Kinetic studies on boron-containing species, such as the reactions of BO + O₂ and BO + H₂, have utilized techniques like laser pump-and-probe methods in high-temperature reactors to obtain elementary reaction rate constants colab.ws.

Computational Approaches to Reaction Kinetics and Transition States

Computational chemistry plays a significant role in understanding reaction kinetics and elucidating transition states, particularly for reactive species like this compound where experimental observation of transition states is challenging mit.eduims.ac.jp. Computational models can predict the reactivity of species and identify potential reaction pathways numberanalytics.com.

Techniques based on quantum chemistry, such as Density Functional Theory (DFT) and ab initio methods (like CCSD(T) and CASSCF), are used to calculate the structures and energies of transition states mit.eduims.ac.jprsc.orgnih.gov. These calculations provide insights into the energy barrier of a reaction, which is directly related to its rate mit.edututorchase.com. Transition state theory (TST) is a theoretical framework used in conjunction with computational chemistry to calculate reaction rate constants based on the properties of the transition state nih.govfossee.inethz.ch.

Computational studies can also explore potential energy surfaces, mapping the energy changes that occur during a reaction and identifying intermediates and transition states researchgate.net. Machine learning models are also being developed to rapidly predict transition state structures, significantly reducing computational costs mit.eduims.ac.jp.

For example, ab initio quantum mechanical calculations have been used to identify thermodynamically preferable elementary reaction pathways and predict reaction rate constants by calculating the free energies of reaction and activation acs.org. Computational studies have also been combined with experimental data to gain further insight into reaction mechanisms, such as in the case of BO + H₂ reactions colab.ws.

Role of this compound in Radical and Concerted Reaction Mechanisms

This compound (BO) is a radical species, which significantly influences its participation in reaction mechanisms ontosight.ai. Radical reactions involve species with unpaired electrons and typically proceed through a series of steps involving initiation, propagation, and termination psu.edu. Boron derivatives, in general, are becoming important reagents in radical chemistry, acting as radical initiators, chain-transfer reagents, and radical precursors psu.eduresearchgate.net.

While specific detailed mechanisms for this compound in radical chain reactions are not extensively described in the provided sources, the known reactivity of boron-centered radicals suggests potential roles. Boron-centered radicals can be generated through the oxidation of B-B bonds or from organoboranes chemrxiv.orgpsu.edu. These radicals can then participate in reactions such as addition to unsaturated systems or abstraction reactions psu.edu. The high sensitivity of some organoboranes toward oxygen- and heteroatom-centered radicals makes them attractive for developing radical chain processes psu.eduresearchgate.net.

Concerted reaction mechanisms, in contrast to stepwise radical or ionic mechanisms, involve the simultaneous breaking and forming of bonds in a single step with a single transition state libretexts.orgyoutube.com. Hydroboration, a reaction involving the addition of a B-H bond across a double bond, is a well-known example of a concerted reaction in boron chemistry libretexts.orgmasterorganicchemistry.comlibretexts.org. In the hydroboration step, the addition of boron and hydrogen to the alkene occurs simultaneously and in a syn fashion masterorganicchemistry.comlibretexts.org.

While this compound itself is a radical and its primary reactions discussed involve radical pathways (like addition to pi systems or atom transfer), the possibility of its involvement in concerted reactions in certain contexts cannot be entirely excluded, although it is less commonly highlighted compared to its radical reactivity. The reactivity of this compound towards pi-electron systems via barrierless addition could be considered in the context of rapid, potentially concerted-like bond rearrangements within a transient complex, although the search results primarily describe this as an addition followed by fragmentation researchgate.net.

Ligand and Substituent Effects on this compound Reactivity

The reactivity of a chemical species can be significantly influenced by the presence of ligands or substituents rsc.orgnih.govsolubilityofthings.com. While this compound (BO) itself is a simple diatomic molecule, its reactivity can be considered in contexts where it might interact with other molecules acting as ligands or where it is part of a larger molecular entity with substituents.

In coordination chemistry, the electronic and steric properties of ligands coordinated to a metal center can dramatically affect the reactivity and selectivity of the complex nih.govsolubilityofthings.comwiley.com. Ligand design is a key aspect of tuning the reactivity of metal complexes for catalysis and other applications wiley.com. Electronic effects of ligands can influence the electron density around the reactive center, making it more or less susceptible to attack by nucleophiles or electrophiles solubilityofthings.com. Steric bulk of ligands can control the approach of other molecules and the geometry of the transition state, impacting reaction rates and product distributions nih.govlehigh.edu.

For boron-containing compounds, substituent effects on reactivity are well-documented. In organic chemistry, substituents on aromatic rings, for example, can influence reaction rates and regiochemistry through inductive and resonance effects libretexts.orgmdpi.comlibretexts.org. Electron-donating substituents can increase electron density and activate a ring towards electrophilic attack, while electron-withdrawing groups can decrease electron density and deactivate the ring libretexts.orglibretexts.org. The position of substituents (ortho, meta, or para) also plays a crucial role libretexts.orgmdpi.comlibretexts.org.

While direct studies on ligand or substituent effects specifically on the diatomic this compound radical (BO) are not prominently featured in the search results, the principles observed in related boron chemistry and radical reactions are likely applicable. If this compound were to interact with Lewis bases or be part of a larger molecular framework, the electronic and steric nature of the coordinating species or substituents would be expected to modulate its radical character and influence the pathways and rates of its reactions. For instance, the Lewis acidity of boranes affects their reactivity toward oxygen-centered radicals researchgate.net. Similarly, any species interacting with the boron center in this compound could potentially alter its electrophilic or radical behavior.

Advanced Methodologies for Structural and Mechanistic Investigations of Oxidoboron

Solid-State Nuclear Magnetic Resonance (NMR) Approaches for Boron-Oxygen Frameworks

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly employing the ¹¹B nucleus, is a powerful tool for characterizing the local environment of boron atoms within boron-oxygen frameworks and related compounds. Boron-11 (¹¹B) is a quadrupolar nucleus (spin I = 3/2), and its NMR spectra are sensitive to the local symmetry and coordination environment around the boron atom. researchgate.netnih.gov Analysis of the quadrupolar line shape can reveal structural information, including coordination number and coordination sphere symmetry. researchgate.net

Studies utilizing solid-state ¹¹B NMR have been instrumental in understanding the structure of various boron-oxygen materials, including borate (B1201080) glasses, boronic acids, boronic esters, and boron-containing catalysts. researchgate.netnih.govresearchgate.net For instance, in borate glasses, ¹¹B NMR can distinguish between three-coordinate (BO₃) and four-coordinate (BO₄) boron units, providing insights into the glass network structure and how it is affected by the addition of modifiers like metal oxides. researchgate.netscirp.org The broad chemical shifts observed in solid-state ¹¹B NMR can be attributed to different boron coordination environments. researchgate.net Signals around 1.5 ppm are typically assigned to four-coordinate BO₄ units, while signals between 17.8 and 24.2 ppm can be attributed to trigonal boron species with varying numbers of oxygen and hydroxyl groups bonded to them, such as BOₓ(OH)₃₋ₓ (x = 0-3). researchgate.netnih.gov

Advanced solid-state NMR techniques, such as two-dimensional (2D) ¹¹B MQMAS (Multiple-Quantum Magic-Angle Spinning) and D-HMQC (Dipolar Heteronuclear Multiple-Quantum Correlation) experiments, provide more detailed structural information by correlating signals from different nuclei or different boron environments. researchgate.netnsf.govnsf.gov Ultra-high magnetic fields, such as 35.2 T, significantly enhance the resolution of ¹¹B solid-state NMR spectra, which is particularly beneficial for studying quadrupolar nuclei and resolving overlapping signals from different boron species in complex materials like heterogeneous catalysts. nih.govnsf.govnsf.govresearchgate.net For example, ultra-high field ¹¹B and ¹⁷O solid-state NMR experiments have been used to obtain an atomistic picture of boron oxide/hydroxide layers in catalysts, revealing structural connectivity between boron and oxygen atoms and the distribution of hydroxyl groups and borate species. nsf.govresearchgate.net These advanced techniques are crucial for determining the molecular structures of amorphous oxidized/hydrolyzed boron layers on heterogeneous catalysts. nih.gov

Advanced Mass Spectrometry Techniques for Oxidoboron Intermediates

Mass spectrometry (MS) techniques play a vital role in identifying and characterizing reactive intermediates, including those containing boron and oxygen, which may be short-lived or present in complex reaction mixtures. The coupling of MS with various ionization techniques offers high selectivity and sensitivity for assessing metabolites and intermediates. researchgate.netthermofisher.com

While the search results primarily discuss the application of mass spectrometry to boron-containing intermediates in the context of boranes and carboranes researchgate.netresearchgate.net, and organic boron compounds researchgate.net, the principles and techniques are applicable to this compound intermediates as well. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption-ionization (MALDI) coupled with MS offer advantages for investigating intermediates or short-lived species in condensed phases. researchgate.net Gas-phase ion-molecule reactions and MS/MS experiments can provide information on the intrinsic reactivity of short-lived intermediates. researchgate.net

Specific examples from the search results, although not directly "this compound" intermediates, illustrate the power of MS. Molecular beam mass spectrometry has been used to study reactive intermediates in the pyrolysis of diborane, leading to the identification of species like borane (B79455) (BH₃). researchgate.net The unique isotopic distribution of labeled standards can indicate the incorporation of boron into intermediates. researchgate.net Mass spectrometry has also been used to identify oxygen-stabilized borenium adducts, suggesting the transient nature and high reactivity of certain boron species. nih.gov

While direct examples of advanced MS applied specifically to transient this compound intermediates are less prominent in the provided snippets, the general application of MS for characterizing reactive and short-lived boron-containing species highlights its potential for studying this compound intermediates formed during reactions, such as those in catalysis or synthesis. mdpi.com Techniques like LC-MS and GC-MS, often coupled with chemical isotope labeling, are employed for sensitive analysis of metabolic intermediates, including phosphorylated intermediates and carboxylic acids, which could be relevant for studying boron-containing organic intermediates with oxygen functionalities. protocols.iochromatographyonline.comnih.gov

X-ray Diffraction and Scattering Methods for Assembly Characterization

X-ray Diffraction (XRD) and scattering methods are fundamental techniques for determining the crystalline structure of materials and characterizing the assembly of atoms in both crystalline and amorphous states of this compound compounds.

XRD is widely used to identify crystalline phases of boron oxides and borates. researchgate.netscispace.comaip.orgresearchgate.netresearchgate.net For example, XRD has been used to confirm the formation of boron oxide (B₂O₃) in calcined nanofibers and to characterize crystalline sodium borate. researchgate.netresearchgate.net In situ synchrotron X-ray diffraction has been employed to study the high-pressure phase of boron oxide, orthorhombic β-B₂O₃, providing information on its compressibility and structural changes under pressure. aip.orgresearchgate.net XRD patterns of amorphous boron oxide typically show broad diffuse humps rather than sharp Bragg peaks, indicating the lack of long-range order. scirp.org

X-ray scattering techniques, including high-energy X-ray diffraction and inelastic X-ray scattering (IXS), provide insights into the atomic arrangement and bonding in both crystalline and vitreous boron-oxygen systems. High-energy X-ray diffraction has been used to probe temperature-dependent structural changes in supercooled liquid barium borates. aip.org Inelastic X-ray scattering has been applied to amorphous boron oxide (v-B₂O₃) at megabar pressures, revealing details about boron coordination states and densification paths. pnas.orgosti.gov These studies have shown the prevalence and unexpected stability of four-coordinated boron ([⁴]B) in v-B₂O₃ under extreme compression, contrasting with other oxide glasses. pnas.orgosti.gov The reduction in the [⁴]B–O bond length under pressure is minor, suggesting the extended stability of sp³-bonded boron. pnas.orgosti.gov

The combination of XRD and scattering methods allows for comprehensive structural characterization, from identifying crystalline phases to understanding the local and medium-range order in amorphous boron-oxygen materials and their behavior under varying conditions like high pressure. pnas.orgosti.govdtic.mil

Spectroscopic Probing Techniques for Transient this compound Species

Spectroscopic probing techniques are essential for studying transient species, which are short-lived intermediates formed during chemical reactions. While the direct study of transient this compound species (beyond stable oxides) is challenging, spectroscopic methods applied to related boron-containing transient species provide insights into their detection and characterization.

Transient absorption spectroscopy (TAS) is a powerful technique used to study the dynamics of transient species by monitoring their absorption changes over time after photoexcitation. inderscienceonline.cominderscience.comacs.orgrsc.org This technique can probe excited-state dynamics and the formation of reactive intermediates on femtosecond to nanosecond timescales. rsc.org While examples in the search results focus on boron porphyrin complexes inderscienceonline.cominderscience.com and transient boron-sulphur species tandfonline.comtandfonline.com, the methodology is applicable to other transient boron-containing species, potentially including those with oxygen. For instance, TAS has been used to study the dynamics of transient species by exciting molecules with short pulses of light and recording spectra at various time delays. inderscienceonline.cominderscience.com

Other spectroscopic techniques, such as electronic absorption spectroscopy, have been used to identify transient species in the gas phase, like the BS₂ radical formed from boron triiodide in the presence of carbon disulphide or carbon oxysulphide. tandfonline.comtandfonline.com Photoelectron spectroscopy using synchrotron radiation has been applied to study boron-containing reactive intermediates like BH₂, BH, and BF in the gas phase, providing information about their electronic structure and ionization energies. rsc.org

Fluorescence spectroscopy is another technique used in the study of boron compounds, particularly in the development of boronate-based fluorescent probes. nih.govfrontiersin.org These probes undergo a chemical transformation upon reaction with target species (like hydrogen peroxide), leading to a change in fluorescence. nih.govfrontiersin.org This demonstrates the use of spectroscopic signals to detect and indirectly characterize transient reactive oxygen species via their reaction with boron-containing molecules. The design of these probes relies on the specific reactivity of boronate groups towards oxidants. nih.govfrontiersin.org

Oxidoboron in the Design of Novel Chemical Architectures

Incorporation of Oxidoboron Motifs into Supramolecular Assemblies

The integration of this compound functionalities, particularly boronic acids and their derivatives, has become a powerful strategy in supramolecular chemistry for the construction of well-defined, dynamic, and functional assemblies. The ability of boronic acids to form reversible covalent bonds with diols to create boronate esters is a cornerstone of this approach, enabling the formation of complex structures through self-assembly processes.

Boronic acids are instrumental in the design of macrocycles and cages through dynamic covalent chemistry. For instance, the reaction of 2-formyl-aryl-boronic acids with 1,2-amino alcohols leads to the quantitative self-assembly of tetracyclic macrocycles featuring a bridging boron-oxygen-boron linkage. rsc.org Similarly, boroxine (B1236090) chemistry, involving the cyclic anhydride (B1165640) of three boronic acid molecules, provides a scaffold for creating ordered one-dimensional supramolecular polymers. These polymers are stabilized by a combination of hydrogen bonding and π-π stacking interactions. acs.orgrsc.org

The reversible nature of the boronic acid-diol interaction has been widely exploited to create stimuli-responsive supramolecular systems. These systems can undergo structural changes in response to external signals such as the presence of saccharides. scite.ai This has led to the development of sugar-responsive gels and guest-induced spectroscopic changes in porphyrin-boronic acid systems. scite.ainih.govresearchgate.net The formation of hierarchical supramolecular structures, including polymers and well-defined network nanostructures, has been achieved through sequential boronate esterification. rsc.org Furthermore, the Lewis acidity of the boron center allows for orthogonal interactions with Lewis bases, leading to the formation of intricate nano- and microstructures. rsc.org The interplay of dative boron-nitrogen bonds with boronate esters has also been utilized to construct main-chain supramolecular polymers. rsc.org

The following table summarizes key examples of supramolecular assemblies incorporating this compound motifs:

Supramolecular AssemblyThis compound MotifKey InteractionsResulting Architecture
Tetracyclic MacrocyclesBoronic AcidDynamic Covalent Schiff Base, B-O-B LinkageMacrocyclic Boracycles
1D Helical AggregatesBoroxineHydrogen Bonding, π-π StackingSupramolecular Polymers
Sugar-Responsive GelsBoronic AcidReversible Boronate Ester FormationStimuli-Responsive Soft Materials
Porphyrin-based SensorsBoronic AcidGuest-Induced Boronate Ester FormationSpectroscopic Sensing Systems
Hierarchical NanostructuresBoronic AcidSequential Boronate Esterification, Dative B-N BondsSupramolecular Polymers, Network Nanostructures

Strategies for this compound Integration into Polymeric Structures

The incorporation of this compound functionalities into polymer chains offers a versatile route to materials with enhanced thermal stability, self-healing capabilities, and responsiveness to external stimuli. The high bond energy of the B-O bond contributes to improved thermal properties, while its dynamic nature allows for the design of reprocessable and recyclable cross-linked polymers. rsc.orgrsc.org

A primary strategy for integrating this compound motifs involves the use of boronic acids and their derivatives. These can be incorporated as side groups on a polymer backbone or as cross-linking agents to form dynamic networks. rsc.org For example, boronic acid-functionalized conjugated polymers have been developed for applications in cell membrane imaging, where the interaction between the boronic acid and diols on the cell surface plays a key role. acs.orgnih.gov

The reversible formation of boronate esters and boroxines is central to the development of self-healing polymers. researchgate.netnih.gov These dynamic covalent bonds can break and reform, allowing the material to repair damage. This has been demonstrated in a variety of polymer systems, including hydrogels, organic gels, and elastomers. researchgate.net Boroxine-based dynamic polymers, for instance, can be used to create strong, malleable, and recyclable thermoset materials. universityofcalifornia.edu

Several synthetic approaches are employed to create boron-containing polymers:

Direct polymerization of boron-containing monomers: This involves the polymerization of monomers that already possess a boronic acid or boronate ester group. nih.gov

Post-polymerization modification: This strategy involves synthesizing a polymer with reactive sites and subsequently introducing the boron functionality. rsc.org

Ring-opening copolymerization: Boron-containing anhydrides can be copolymerized with epoxides to produce functional polyesters with controlled structures and boron content. nih.gov

The table below details different strategies for integrating this compound functionalities into polymeric structures and the resulting material properties.

Integration StrategyThis compound MoietyPolymer TypeKey Properties
Cross-linkingBoronic Acid, BoroxineThermosets, ElastomersSelf-healing, Reprocessability, Thermal Stability
Side-chain functionalizationBoronic AcidConjugated Polymers, PolycarbonatesStimuli-responsiveness, Sensing
Ring-opening copolymerizationBoronic Ester-AnhydridePolyestersControlled Architecture, Degradability
In-situ formationBoroxineCovalent Organic PolymersAdsorption Properties, Stability

Development of Boron-Oxygen-Based Catalytic Frameworks

Boron-oxygen containing materials have emerged as promising candidates for heterogeneous catalysis due to their unique electronic properties, structural versatility, and stability. The Lewis acidic character of boron centers in these frameworks plays a crucial role in their catalytic activity.

Boron-based covalent organic frameworks (COFs) are a significant class of these catalytic materials. The synthesis of boroxine-linked COPs that can be immobilized on a substrate has been demonstrated, with applications in the separation of active compounds. rsc.org The porous nature and high surface area of these materials make them effective adsorbents and potential catalysts.

Boron-containing conjugated porous polymers represent another important area of development. The tunable geometric structures and Lewis acidic boron centers within these polymers make them suitable for applications in catalysis, optoelectronics, and sensing. mdpi.com The incorporation of boron can be achieved through the use of boron-based building blocks or linkers during the polymerization process. mdpi.com

Furthermore, boronate-ureas have been shown to act as efficient co-catalysts for the ring-opening polymerization of lactide, demonstrating the potential of discrete boron-oxygen compounds in catalysis. rsc.org The Lewis pair interaction in these systems enhances the catalytic activity. rsc.org

The following table provides an overview of different boron-oxygen-based catalytic frameworks and their applications.

Catalytic FrameworkThis compound MoietyKey FeaturesCatalytic Application
Boroxine-linked Covalent Organic Polymers (COPs)BoroxineImmobilizable, High Surface AreaAdsorption, Separation
Boron-Containing Conjugated Porous PolymersTriarylborane, BODIPY, TriarylborateTunable Porosity, Lewis AcidityHeterogeneous Catalysis, Sensing
Boronate-Urea Co-catalystsBoronateLewis Pair Enhanced H-bondingRing-Opening Polymerization

Engineering of Interface Chemistry with this compound Species

The ability to tailor the chemical and physical properties of surfaces and interfaces is critical for a wide range of technologies. This compound species, particularly boronic acids, provide a powerful tool for engineering interface chemistry due to their ability to form dynamic covalent bonds with surface functionalities.

Boronic acid-functionalized polymers have been utilized for controllable cell membrane imaging. This is achieved by balancing the dynamic covalent bonds formed between the boronic acid groups and cis-diol units of glycoproteins on the cell membrane with electrostatic interactions. acs.orgnih.gov This demonstrates the potential for creating bio-interfaces with tunable interactions.

The on-surface synthesis of two-dimensional polymers (2DPs) based on boroxine linkages at the solution-graphite interface has been achieved at room temperature. acs.org The formation of these defect-free 2DPs can be controlled by experimental parameters such as monomer concentration and solvent choice, highlighting the precise control over interfacial polymerization that boroxine chemistry allows. acs.org

Furthermore, the immobilization of boroxine-linked covalent organic polymers on microcaps has been demonstrated, creating a stable platform for applications such as stir bar sorptive extraction. rsc.orgrsc.org The use of (3-aminopropyl)triethoxysilane not only catalyzes the formation of the boroxine rings but also anchors the polymer to the substrate, showcasing a method for robust surface modification. rsc.org

The table below summarizes various approaches to engineering interface chemistry using this compound species.

ApplicationThis compound SpeciesInterfacial InteractionOutcome
Controllable Cell Membrane ImagingBoronic AcidDynamic Covalent Bonds with Glycoproteins, Electrostatic InteractionsTunable Cell-Surface Interactions
On-Surface Synthesis of 2D PolymersBoroxineCovalent Linkages at Solution-Graphite InterfaceFormation of Defect-Free 2D Materials
Immobilization of AdsorbentsBoroxineCovalent Anchoring to SubstrateStable and Reusable Adsorbent Platforms

Future Research Directions and Emerging Paradigms in Oxidoboron Chemistry

Unexplored Synthetic Routes and Methodological Innovations

The development of novel and efficient synthetic methods is a cornerstone of advancing oxidoboron chemistry. While significant progress has been made in the synthesis of various boron-containing compounds, including those with boron-oxygen bonds, there remain numerous avenues for exploration and innovation. nih.gov

One of the key areas of future research lies in the development of unprecedented transition metal-free borylation methodologies. oaepublish.comoaes.cc This includes the use of transient protecting/directing groups and the catalytic activation of C-H bonds with bifunctional boron catalysts. oaepublish.comoaes.cc Such methods offer a more sustainable and cost-effective approach to synthesizing complex organoboron compounds. The exploration of new catalytic systems, including those based on frustrated Lewis pairs, is expected to yield highly efficient and selective transformations. oaepublish.comoaes.cc

Furthermore, there is a growing interest in developing one-pot synthetic approaches for creating diverse boron-containing scaffolds. mdpi.com These methods, which involve the reaction of simple starting materials like aryl boronic acids, aldehydes, and amino acids, can rapidly generate libraries of compounds with potential applications in drug discovery and materials science. mdpi.com The development of modular routes to unsymmetrical diborane(4) derivatives also presents an opportunity for creating novel structures with unique electronic and reactive properties.

Recent innovations have also focused on enhancing the stability of boron-containing compounds, a historical challenge in the field. mit.edu For instance, the design of new chemical groups, such as benzoxaboralone, has been shown to dramatically increase the stability of boron-containing molecules by pacifying the boron center through strong covalent bonding with an oxygen atom. mit.edu This breakthrough opens up new possibilities for incorporating boron into pharmaceuticals and other functional materials. mit.edu

Synthetic ApproachDescriptionPotential Advantages
Transition Metal-Free Borylation Utilization of bifunctional boron catalysts and transient directing groups for C-H activation and borylation. oaepublish.comoaes.ccReduced cost, lower toxicity, and improved sustainability compared to transition metal-catalyzed reactions. oaepublish.comoaes.cc
One-Pot Multicomponent Reactions Combining multiple reactants in a single reaction vessel to generate complex boron-containing scaffolds in a single step. mdpi.comIncreased efficiency, reduced waste, and rapid access to diverse molecular architectures. mdpi.com
Stabilized Boron Moieties Design and synthesis of novel chemical groups that protect the boron center from degradation, for example, by oxygen. mit.eduEnhanced stability of boron-containing compounds, enabling their use in a wider range of applications, including pharmaceuticals. mit.edu
Modular Synthesis of Diborane(4) Derivatives A versatile route to unsymmetrical diborane(4) compounds by reacting a boron nucleophile with a boron electrophile.Allows for the simple variation of substituents on the boron atoms, leading to a wide range of compounds with tunable properties.

Advancements in Multiscale Computational Modeling for Complex this compound Systems

Computational modeling has become an indispensable tool in modern chemistry, and its application to this compound systems is rapidly expanding. Multiscale modeling, in particular, offers a powerful approach to understanding and predicting the behavior of these complex systems, from the electronic structure of individual molecules to the macroscopic properties of materials. wiley-vch.denobelprize.orgnih.gov

A key challenge in modeling boron-containing compounds is the lack of specific force fields for boron clusters in widely used molecular mechanics programs. mdpi.com Future research will need to focus on developing accurate and robust force fields that can capture the unique bonding and electronic properties of boron. This will enable more reliable predictions of the structure, dynamics, and reactivity of large and complex this compound systems. mdpi.com

Quantum mechanical methods, such as density functional theory (DFT), are essential for accurately describing the electronic structure and bonding in this compound compounds. nih.govrsc.org These methods can provide valuable insights into reaction mechanisms, spectroscopic properties, and the nature of the boron-oxygen bond. nih.gov Future advancements in computational hardware and algorithms will allow for the application of these high-level methods to increasingly larger and more complex systems.

The integration of different computational techniques into a multiscale framework is a major goal for the field. wiley-vch.denobelprize.orgnih.gov For example, a quantum mechanics/molecular mechanics (QM/MM) approach can be used to study a chemical reaction in a large system, where the reactive center is treated with a high level of theory (QM) and the surrounding environment is described by a more computationally efficient method (MM). nobelprize.org This approach allows for the study of complex biological and material systems where the environment plays a crucial role in determining the properties of the this compound compound.

Modeling TechniqueApplication in this compound ChemistryFuture Directions
Force Field Development Currently limited for boron-containing systems, often relying on carbon-based parameters. mdpi.comDevelopment of specific and accurate force fields for various this compound compounds to enable reliable molecular dynamics simulations.
Density Functional Theory (DFT) Elucidation of electronic structure, bonding characteristics, and reaction mechanisms. nih.govrsc.orgApplication to larger and more complex systems, and development of new functionals for improved accuracy.
Multiscale Modeling (QM/MM) Studying reactions and properties of this compound compounds in complex environments like biological systems or materials. nobelprize.orgBroader application to diverse problems and development of more seamless integration between different levels of theory.
Machine Learning Prediction of properties and discovery of new compounds with desired characteristics. nih.govIntegration with high-throughput screening and experimental data for accelerated materials discovery.

Interdisciplinary Connections and New Frontiers in Boron-Oxygen Chemistry

The unique properties of this compound compounds make them highly attractive for a wide range of applications, leading to increasing interdisciplinary connections and the emergence of new research frontiers.

In materials science , boron-containing compounds are being explored for their potential in advanced materials. oaepublish.comunamur.beresearchgate.net For example, boron's ability to form strong covalent bonds and its thermal resilience make it a candidate for high-temperature applications and robust materials. dergipark.org.tr The development of new boron-based polymers and composites could lead to materials with novel optical, electronic, and mechanical properties. oaepublish.com Borophenes, two-dimensional sheets of boron, have garnered significant interest for their potential in electronics and optoelectronics, although their synthesis and stability remain challenges. nih.govresearchgate.net

In medicinal chemistry , boron-containing compounds have already made a significant impact, with several FDA-approved drugs. nottingham.ac.uknih.gov The Lewis acidity of the boron atom allows for unique interactions with biological targets, often through the formation of reversible covalent bonds. nottingham.ac.uk Future research will focus on the design and synthesis of new boron-containing drug candidates for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.comresearchgate.netnih.gov The development of boron-based probes and imaging agents is another promising area of research.

The field of catalysis is also benefiting from the unique reactivity of boron compounds. oaepublish.comoaes.ccunamur.be Boron-based Lewis acids are being used to catalyze a variety of organic transformations. oaepublish.comunamur.beresearchgate.net Furthermore, boron's role in modulating the activity of transition metal catalysts is an active area of investigation. rsc.org For instance, boron has been shown to enhance the oxygen evolution reaction activity in electrocatalysts. rsc.org

FieldApplication of this compound ChemistryEmerging Frontiers
Materials Science Development of heat-resistant materials, polymers with novel properties, and electronic materials. oaepublish.comdergipark.org.trSynthesis and application of 2D materials like borophene, and design of advanced composites. nih.govresearchgate.net
Medicinal Chemistry Design of enzyme inhibitors and therapeutic agents for various diseases. mdpi.comnottingham.ac.ukresearchgate.netnih.govDevelopment of boron-based diagnostics, drug delivery systems, and new classes of therapeutic agents.
Catalysis Use as Lewis acid catalysts and co-catalysts in organic synthesis and electrocatalysis. oaepublish.comoaes.ccunamur.bersc.orgExploration of boron's role in frustrated Lewis pair chemistry and the development of more efficient and selective catalysts. oaepublish.com
Energy Potential applications in energy storage and as high-energy density materials. scitechdaily.comDevelopment of boron-based rocket fuels and materials for renewable energy technologies. dergipark.org.trscitechdaily.com

Challenges and Opportunities in this compound Research

Despite the significant progress and immense potential, the field of this compound chemistry faces several challenges that also present exciting opportunities for future research.

A primary challenge remains the stability of some boron-containing compounds, particularly their sensitivity to air and moisture. mit.edu While significant strides have been made in developing more stable derivatives, the quest for robust and easy-to-handle this compound compounds continues. Overcoming this challenge will be crucial for their widespread application in various fields.

The selective synthesis of complex boron-containing molecules with precise control over stereochemistry and regiochemistry is another key area of focus. nih.gov Developing new catalytic systems and synthetic methodologies that can achieve high levels of selectivity will be essential for accessing novel structures with tailored properties.

Understanding the precise role of boron in complex chemical and biological systems is an ongoing endeavor. rsc.org Further experimental and computational studies are needed to elucidate the mechanisms by which boron-containing compounds exert their effects. This knowledge will be critical for the rational design of new functional molecules.

Despite these challenges, the opportunities in this compound research are vast. The continued development of new synthetic methods will provide access to a greater diversity of structures and functionalities. nih.govoaepublish.commdpi.com Advances in computational chemistry will enable a deeper understanding of the fundamental properties of these compounds and guide the design of new materials and catalysts. wiley-vch.demdpi.com The increasing interdisciplinary nature of the field will undoubtedly lead to new and unexpected applications in areas ranging from medicine to materials science. oaepublish.commdpi.comdergipark.org.tr The unique properties of the boron-oxygen bond will continue to inspire chemists to explore new frontiers and push the boundaries of what is possible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.